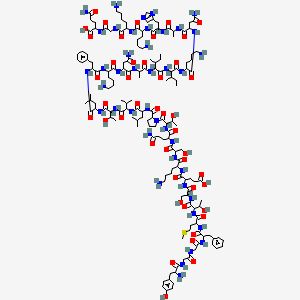

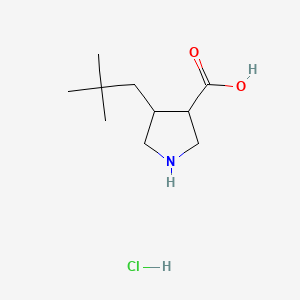

![molecular formula C29H29FN3O9P B12306935 Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate](/img/structure/B12306935.png)

Benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fosifloxuridine nafalbenamide is a small molecule investigational drug known for its potential anticancer properties. It is a thymidylate synthase inhibitor, which means it interferes with the synthesis of thymidine, a nucleotide necessary for DNA replication. This compound is particularly noted for its ability to accumulate in cancer cells, leading to higher intracellular concentrations and enhanced efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fosifloxuridine nafalbenamide is synthesized through a series of chemical reactions starting from 5-fluorouracil. The process involves the attachment of a phosphoramidate moiety to the 5-fluorouracil molecule, transforming it into a more lipophilic compound that can easily penetrate cancer cells . The key steps include:

Activation of 5-fluorouracil: This involves the formation of a reactive intermediate.

Attachment of the phosphoramidate group: This step is crucial for enhancing the lipophilicity and stability of the compound.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: The industrial production of fosifloxuridine nafalbenamide follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .

Chemical Reactions Analysis

Types of Reactions: Fosifloxuridine nafalbenamide undergoes several types of chemical reactions, including:

Hydrolysis: The phosphoramidate moiety is hydrolyzed in the cellular environment, releasing the active drug.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous environments at physiological pH.

Oxidation: Requires oxidizing agents such as hydrogen peroxide.

Reduction: Involves reducing agents like sodium borohydride.

Major Products: The primary product of hydrolysis is the active metabolite, 5-fluoro-2’-deoxyuridine monophosphate (FUDR-MP), which exerts the anticancer effects .

Scientific Research Applications

Fosifloxuridine nafalbenamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the mechanisms of thymidylate synthase inhibition.

Biology: Investigated for its effects on cellular metabolism and DNA synthesis.

Industry: Utilized in the development of new anticancer therapies and drug delivery systems.

Mechanism of Action

Fosifloxuridine nafalbenamide exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. Upon entering the cancer cell, the phosphoramidate moiety is cleaved, releasing the active metabolite FUDR-MP. This metabolite binds to thymidylate synthase, preventing the formation of thymidine triphosphate (TTP), which is essential for DNA replication. The inhibition of DNA synthesis leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

5-Fluorouracil: A widely used anticancer drug that also inhibits thymidylate synthase but requires activation within the cell.

Capecitabine: An oral prodrug of 5-fluorouracil that is converted to the active drug in the body.

Tegafur: Another prodrug of 5-fluorouracil with similar mechanisms of action.

Uniqueness: Fosifloxuridine nafalbenamide is unique due to its phosphoramidate moiety, which enhances its lipophilicity and allows for passive diffusion into cancer cells. This results in higher intracellular concentrations and improved efficacy compared to other thymidylate synthase inhibitors .

Properties

Molecular Formula |

C29H29FN3O9P |

|---|---|

Molecular Weight |

613.5 g/mol |

IUPAC Name |

benzyl 2-[[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-naphthalen-1-yloxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C29H29FN3O9P/c1-18(28(36)39-16-19-8-3-2-4-9-19)32-43(38,42-24-13-7-11-20-10-5-6-12-21(20)24)40-17-25-23(34)14-26(41-25)33-15-22(30)27(35)31-29(33)37/h2-13,15,18,23,25-26,34H,14,16-17H2,1H3,(H,32,38)(H,31,35,37) |

InChI Key |

BIOWRMNRHMERIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2C(CC(O2)N3C=C(C(=O)NC3=O)F)O)OC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(3aR,4R,6aS)-2-methyl-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B12306865.png)

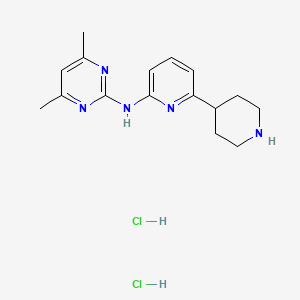

![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B12306879.png)

![rac-(3aR,6aS)-1'-methyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12306889.png)

![3,4,5'-Trihydroxy-5'-methyl-2,3'-spirobi[tetrahydrofuran]](/img/structure/B12306890.png)

![4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12306917.png)

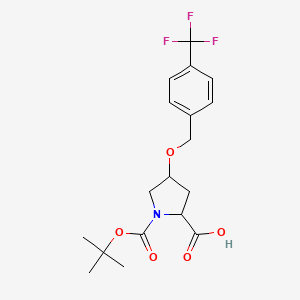

![[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl)oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B12306920.png)

![rac-[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B12306921.png)